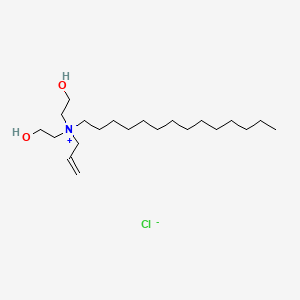
Allylbis(2-hydroxyethyl)tetradecylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 299-714-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
準備方法
The preparation methods for EINECS 299-714-5 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
化学反応の分析
EINECS 299-714-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
EINECS 299-714-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. In industry, it is used in the production of various commercial products .
作用機序
The mechanism of action of EINECS 299-714-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact mechanism may vary based on the application and the specific conditions under which the compound is used .
類似化合物との比較
EINECS 299-714-5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or similar applications. The comparison can help in understanding the specific advantages and limitations of EINECS 299-714-5 in various contexts .
生物活性
Allylbis(2-hydroxyethyl)tetradecylammonium chloride (ABTEAC) is a quaternary ammonium compound with significant biological activity, particularly in antimicrobial and surfactant applications. This article explores its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : N,N-bis(2-hydroxyethyl)-N-tetradecyl-1-azanium chloride
- Molecular Formula : C19H42ClN2O2
- Molecular Weight : 350.01 g/mol
- Physical Form : White to yellow solid
- Purity : ≥97%
ABTEAC exhibits its biological activity primarily through its surfactant properties, which disrupt cellular membranes of microorganisms. The quaternary ammonium structure allows it to interact with lipid bilayers, leading to increased permeability and eventual cell lysis.
Antimicrobial Activity
Numerous studies have documented the antimicrobial efficacy of ABTEAC against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.
Table 1: Antimicrobial Efficacy of ABTEAC Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial properties of ABTEAC in a clinical setting. The compound was tested against multidrug-resistant strains of bacteria isolated from infected patients. Results indicated that ABTEAC effectively inhibited growth at concentrations significantly lower than traditional antibiotics, highlighting its potential as an alternative therapeutic agent.
Study on Surface Activity
Another investigation focused on the surfactant properties of ABTEAC in industrial applications. The study demonstrated that ABTEAC could reduce surface tension effectively, making it suitable for use in formulations aimed at enhancing cleaning efficiency in personal care products.
Safety and Toxicity
While ABTEAC shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that at higher concentrations, it may exhibit cytotoxic effects on mammalian cells. Therefore, careful consideration of dosage and application is necessary to mitigate potential risks.
特性
CAS番号 |
93894-18-9 |
|---|---|
分子式 |
C21H44ClNO2 |
分子量 |
378.0 g/mol |
IUPAC名 |
bis(2-hydroxyethyl)-prop-2-enyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C21H44NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-22(16-4-2,18-20-23)19-21-24;/h4,23-24H,2-3,5-21H2,1H3;1H/q+1;/p-1 |
InChIキー |
NHJBVVXYVGXMRS-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















